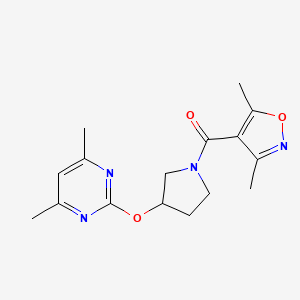
(3,5-ジメチルイソキサゾール-4-イル)(3-((4,6-ジメチルピリミジン-2-イル)オキシ)ピロリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethylisoxazol-4-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
BenchChem offers high-quality (3,5-Dimethylisoxazol-4-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Dimethylisoxazol-4-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 研究者らは、この化合物が持つユニークなイソキサゾールおよびピロリジン部分に着目し、その薬理学的可能性を調査してきました。 これは、特定の生物学的経路を標的とする新規薬剤設計のための足場として役立つ可能性があります .
- 特に、BRD4 以外の細胞標的との相互作用が調べられており、DNA 損傷修復メカニズムへの潜在的な干渉を示唆しています .
- 4-(3,5-ジメチルイソキサゾール-4-イル)ベンゼン-1,2-ジオールの合成と特性評価は、分光法と単結晶X線回折を用いて研究されてきました。 密度汎関数理論 (DFT) 計算により、その最適化された構造がさらに解明されました .
- イソキサゾール誘導体は、その殺虫特性について研究されてきました。 この化合物の構造は、害虫に対する生物活性を促進する可能性があります .
医薬品化学と創薬
有機合成と結晶学
農薬科学
生物活性
The compound (3,5-Dimethylisoxazol-4-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features an isoxazole ring and a pyrimidine moiety, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : The compound has shown promise in inhibiting various microbial strains. For instance, studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.
- Anticancer Properties : Research indicates that the compound may possess anticancer properties by targeting specific pathways involved in tumor growth and proliferation.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, particularly in models of inflammation induced by lipopolysaccharides (LPS).
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives related to isoxazole compounds. The results indicated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| Derivative A | S. aureus | 0.5 |
| Derivative B | E. coli | 1.0 |
| Derivative C | Pseudomonas aeruginosa | 2.0 |
Anticancer Activity
The anticancer effects of the compound were explored in vitro using various cancer cell lines. It was found to inhibit cell proliferation significantly, with IC50 values indicating potency comparable to established chemotherapeutic agents .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
The proposed mechanism of action involves the inhibition of specific enzymes or pathways crucial for microbial survival and cancer cell proliferation. For example, the compound may inhibit histone methyltransferases involved in epigenetic regulation, thereby affecting gene expression related to growth and survival in cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with the compound resulted in a significant reduction in infection rates compared to standard antibiotics .
- Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of the compound led to a marked decrease in tumor size and improved survival rates among treated subjects compared to controls .
特性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-9-7-10(2)18-16(17-9)22-13-5-6-20(8-13)15(21)14-11(3)19-23-12(14)4/h7,13H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJAYPRWZSCDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=C(ON=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














